molecular formula C13H17N3 B3307682 2-[(piperazin-1-yl)methyl]-1H-indole CAS No. 933720-04-8

2-[(piperazin-1-yl)methyl]-1H-indole

Cat. No.: B3307682
CAS No.: 933720-04-8
M. Wt: 215.29
InChI Key: OVDSBRUMFDTCKF-UHFFFAOYSA-N
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Description

2-[(piperazin-1-yl)methyl]-1H-indole is a compound that features an indole core structure substituted with a piperazine moiety. Indole derivatives are known for their diverse biological activities and are commonly found in many natural products and pharmaceuticals. The incorporation of a piperazine ring enhances the compound’s pharmacokinetic properties, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(piperazin-1-yl)methyl]-1H-indole typically involves the Mannich reaction, where an indole derivative reacts with formaldehyde and piperazine. This reaction is usually carried out under acidic conditions to facilitate the formation of the Mannich base. Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale Mannich reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of solid-phase synthesis and photocatalytic methods can also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(piperazin-1-yl)methyl]-1H-indole undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-diones.

    Reduction: Reduction of the indole ring can yield indoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic conditions.

Major Products Formed

    Oxidation: Indole-2,3-diones

    Reduction: Indoline derivatives

    Substitution: Halogenated, nitrated, or sulfonated indole derivatives

Scientific Research Applications

2-[(piperazin-1-yl)methyl]-1H-indole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Pyrimidyl)piperazine
  • 3-(Piperazin-1-yl)-1,2-benzothiazole
  • 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile

Uniqueness

2-[(piperazin-1-yl)methyl]-1H-indole is unique due to its combination of an indole core and a piperazine ring, which imparts distinct pharmacokinetic and pharmacodynamic properties. This combination allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

2-(piperazin-1-ylmethyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-2-4-13-11(3-1)9-12(15-13)10-16-7-5-14-6-8-16/h1-4,9,14-15H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDSBRUMFDTCKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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